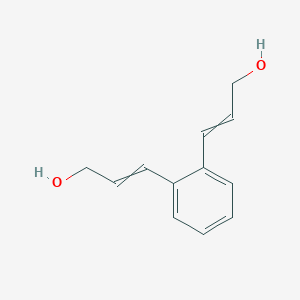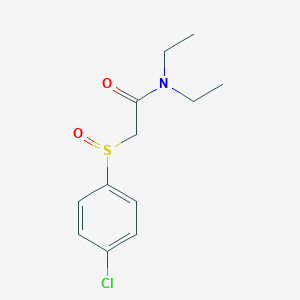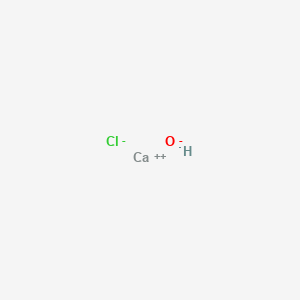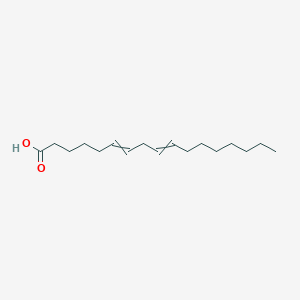![molecular formula C36H28N2O2 B14285363 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol CAS No. 121333-95-7](/img/structure/B14285363.png)
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is an organic compound that belongs to the class of phenolic derivatives of biphenyl It is a colorless solid and is known for its unique structural properties, which include two phenylazanediyl groups attached to a biphenyl core, each linked to a diphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol typically involves the oxidative coupling of phenolic compounds. One common method includes the dealkylation of the tetra-t-butyl derivative, which is generated by the oxidative coupling of 2,6-di-tert-butylphenol . The oxidative coupling of phenol itself can yield a mixture of isomers, including 4,4’-biphenol .
Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of catalysts such as vanadium(IV) chloride (VCl4) to facilitate the oxidative coupling of phenols . This process can be optimized to enhance yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, while nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential antioxidant properties are being explored for therapeutic applications.
Mecanismo De Acción
The mechanism by which 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol exerts its effects involves its interaction with molecular targets through its phenolic groups. These interactions can include hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways and potentially modulating biological activity .
Comparación Con Compuestos Similares
4,4’-Biphenol: A simpler phenolic derivative of biphenyl with similar structural properties.
4,4’-Dihydroxybiphenyl: A compound with two hydroxyl groups attached to a biphenyl core, similar to 4,4’-biphenol.
Uniqueness: 4,4’-([1,1’-Biphenyl]-4,4’-diylbis(phenylazanediyl))diphenol is unique due to its extended structure, which includes phenylazanediyl groups that provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Propiedades
| 121333-95-7 | |
Fórmula molecular |
C36H28N2O2 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
4-(N-[4-[4-(N-(4-hydroxyphenyl)anilino)phenyl]phenyl]anilino)phenol |
InChI |
InChI=1S/C36H28N2O2/c39-35-23-19-33(20-24-35)37(29-7-3-1-4-8-29)31-15-11-27(12-16-31)28-13-17-32(18-14-28)38(30-9-5-2-6-10-30)34-21-25-36(40)26-22-34/h1-26,39-40H |
Clave InChI |
VLDLGQOPRHBNRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)





![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)

![1-[(3-Phenoxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285353.png)


